Cas no 6280-88-2 (4-Chloro-2-nitrobenzoic acid)

4-Chloro-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with the molecular formula C₇H₄ClNO₄. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. Its distinct functional groups—a carboxylic acid, chloro substituent, and nitro group—enable selective reactivity for further derivatization, such as nucleophilic substitution or reduction reactions. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and consistent purity make it a reliable building block for research and industrial applications. Proper handling is advised due to potential irritant properties.
4-Chloro-2-nitrobenzoic acid structure
4-Chloro-2-nitrobenzoic acid structure
Product Name:4-Chloro-2-nitrobenzoic acid
CAS No:6280-88-2
MF:C7H4ClNO4
MW:201.563961029053
MDL:MFCD00007214
CID:46561
PubChem ID:80475
Update Time:2025-06-07

4-Chloro-2-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-nitrobenzoic acid
    • 2-Nitro-4-chlorobenzoic acid
    • 2-nitro-4-chloro-benzoic acid
    • 4-Chlor-2-nitro-benzoesaeure
    • Benzoic acid,4-chloro-2-nitro
    • 4-Chloro-2-nitrobenzoicacid
    • Benzoic acid, 4-chloro-2-nitro-
    • 4-Chloro-2-nitro-benzoic acid
    • JAHIPDTWWVYVRV-UHFFFAOYSA-N
    • KSC353A2D
    • 2-Carboxy-5-chloronitrobenzene
    • Benzoicacid, 4-chloro-2-nitro-
    • NSC6158
    • 2-Nitro-4-chlorobenzoic acid anion
    • CC0099
    • STL164338
    • BBL019354
    • SBB06
    • MDL: MFCD00007214
    • Inchi: 1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
    • InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=O)O)=C(C=1)[N+](=O)[O-]
    • BRN: 2051370

Computed Properties

  • Exact Mass: 200.98300
  • Monoisotopic Mass: 200.983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.1

Experimental Properties

  • Color/Form: Light yellow powder
  • Density: 1.5
  • Melting Point: 143.0 to 146.0 deg-C
  • Boiling Point: 357°C at 760 mmHg
  • Flash Point: >100℃
  • Refractive Index: 1.6000 (estimate)
  • Solubility: 5.3g/l
  • Water Partition Coefficient: 0.53 g/100 mL (15 ºC)
  • PSA: 83.12000
  • LogP: 2.46960
  • Solubility: Soluble in water

4-Chloro-2-nitrobenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S24/25
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S24/25

4-Chloro-2-nitrobenzoic acid Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    29163900

4-Chloro-2-nitrobenzoic acid Pricemore >>

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4-Chloro-2-nitrobenzoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:6280-88-2)4-氯-2-硝基苯甲酸
Order Number:LE5678658
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:44
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4-Chloro-2-nitrobenzoic acid Related Literature

Additional information on 4-Chloro-2-nitrobenzoic acid

Introduction to 4-Chloro-2-nitrobenzoic Acid (CAS No. 6280-88-2)

4-Chloro-2-nitrobenzoic acid, with the chemical formula C₇H₃ClNO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring both a chloro and a nitro substituent on a benzoic acid backbone, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

The CAS number 6280-88-2 uniquely identifies this chemical entity and distinguishes it from other benzoic acid derivatives. This numerical identifier is essential for researchers to ensure the purity and consistency of the compound during synthesis and application. The presence of both electron-withdrawing groups—the chloro and nitro substituents—enhances the reactivity of 4-chloro-2-nitrobenzoic acid, making it a valuable building block for further functionalization.

In recent years, 4-chloro-2-nitrobenzoic acid has been explored in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can improve drug efficacy, solubility, and metabolic stability. For instance, researchers have utilized this compound to develop inhibitors for enzymes involved in inflammatory pathways. The nitro group can be reduced to an amine, introducing a reactive site for further chemical transformations that can enhance binding affinity to biological targets.

One of the most compelling applications of 4-chloro-2-nitrobenzoic acid is in the field of anticancer research. Studies have demonstrated its role as a precursor in the synthesis of benzoic acid derivatives that exhibit inhibitory effects on cancer cell proliferation. The chloro and nitro groups provide strategic positions for further derivatization, enabling the creation of molecules with enhanced cytotoxicity while maintaining selectivity against tumor cells. These findings highlight the potential of 4-chloro-2-nitrobenzoic acid as a scaffold for developing next-generation chemotherapeutic agents.

The pharmaceutical industry has also leveraged 4-chloro-2-nitrobenzoic acid in the development of antimicrobial agents. The structural motif is found in several compounds that have shown activity against resistant bacterial strains. The electron-withdrawing nature of the chloro and nitro groups enhances the molecule's ability to interact with bacterial enzymes, disrupting essential metabolic pathways. This has spurred interest in exploring novel analogs of 4-chloro-2-nitrobenzoic acid to combat emerging infectious diseases.

From a synthetic chemistry perspective, 4-chloro-2-nitrobenzoic acid serves as a key intermediate in multi-step reactions. Its reactivity allows for selective functionalization at multiple sites, enabling chemists to construct complex molecular architectures with precision. This has been particularly useful in designing molecules with specific pharmacological properties, such as improved bioavailability or targeted delivery systems.

The environmental impact of 4-chloro-2-nitrobenzoic acid is also an area of growing interest. Researchers are investigating sustainable synthetic routes to minimize waste and energy consumption during production. Additionally, efforts are underway to develop biodegradable derivatives that reduce environmental persistence while maintaining pharmaceutical efficacy. These initiatives align with broader goals in green chemistry to promote sustainable practices across the pharmaceutical industry.

In conclusion, 4-chloro-2-nitrobenzoic acid (CAS No. 6280-88-2) is a multifaceted compound with significant applications in medicinal chemistry and drug development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules targeting various therapeutic areas, including cancer and antimicrobial infections. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern pharmaceutical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6280-88-2)4-氯-2-硝基苯甲酸
LE5678658
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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